(1R,4R)-N-Desmethyl Sertraline Hydrochloride is a chemical compound derived from sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is significant in pharmacology due to its role as an active metabolite of sertraline, which is widely prescribed for various psychiatric disorders including major depressive disorder and anxiety disorders. The hydrochloride salt form enhances the stability and solubility of the drug.
(1R,4R)-N-Desmethyl Sertraline Hydrochloride is classified under the category of antidepressants, specifically SSRIs. It is recognized for its ability to modulate serotonin levels in the brain, thereby influencing mood and emotional states. The compound's DrugBank ID is DB01104, which provides a comprehensive overview of its pharmacological properties and clinical uses .
The synthesis of (1R,4R)-N-Desmethyl Sertraline Hydrochloride typically involves several chemical reactions starting from sertraline. The process includes:
The molecular structure of (1R,4R)-N-Desmethyl Sertraline Hydrochloride can be represented by its chemical formula with a molecular weight of approximately 342.69 g/mol.
The structure features two chiral centers, which contribute to its pharmacological activity .
(1R,4R)-N-Desmethyl Sertraline Hydrochloride participates in various chemical reactions primarily related to its metabolic pathways:
The mechanism of action for (1R,4R)-N-Desmethyl Sertraline Hydrochloride involves:
The physical and chemical properties of (1R,4R)-N-Desmethyl Sertraline Hydrochloride include:
These properties are critical for understanding the drug's behavior in biological systems .
(1R,4R)-N-Desmethyl Sertraline Hydrochloride has several scientific applications:
The ongoing research into this compound contributes significantly to advancements in psychiatric medicine and therapeutic strategies .
(1R,4R)-N-Desmethyl Sertraline Hydrochloride possesses the systematic chemical name (1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride and molecular formula C₁₆H₁₆Cl₃N. Its molecular weight is precisely 328.66 g/mol, reflecting the addition of a hydrogen atom and hydrochloride moiety compared to the parent sertraline structure [1] [3]. The compound's structural core consists of a tetralin ring system with a 3,4-dichlorophenyl substituent at the 4-position and an amine functional group at the 1-position. The hydrochloride salt form enhances stability and water solubility, properties essential for research applications.
The stereochemical designation "(1R,4R)" indicates the specific spatial arrangement of atoms around chiral centers at positions 1 and 4 of the tetralin ring system. This configuration is pharmacologically significant because sertraline itself is administered as the single (1S,4S)-enantiomer due to its superior serotonin reuptake inhibition compared to the (1R,4R)-enantiomer [4] [8]. The stereochemistry of metabolites like (1R,4R)-N-Desmethyl Sertraline Hydrochloride directly influences their receptor interactions and overall biological activity profiles.
Enantiomeric Relationships: The metabolic pathway from sertraline to desmethyl metabolites preserves the original stereochemical configuration. Thus, (1S,4S)-sertraline undergoes N-demethylation to yield predominantly (1S,4S)-N-desmethylsertraline, while (1R,4R)-N-Desmethyl Sertraline Hydrochloride represents the corresponding metabolite derived from the less pharmacologically active sertraline enantiomer [8] [9]. This stereochemical preservation is critical for understanding structure-activity relationships in the sertraline metabolic pathway.
Table 1: Comparative Chemical Identifiers of Sertraline Enantiomers and Metabolites
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |
---|---|---|---|---|
(1S,4S)-Sertraline | 79617-96-2 | C₁₇H₁₇Cl₂N | 306.23 | (1S,4S) |
(1R,4R)-Sertraline | Not specified | C₁₇H₁₇Cl₂N | 306.23 | (1R,4R) |
(1S,4S)-N-Desmethyl Sertraline | 675126-10-0 | C₁₆H₁₅Cl₂N·HCl | 328.66 | (1S,4S) |
(1R,4R)-N-Desmethyl Sertraline Hydrochloride | 675126-09-7 | C₁₆H₁₅Cl₂N·HCl | 328.66 | (1R,4R) |
(1R,4R)-N-Desmethyl Sertraline Hydrochloride represents the demethylated metabolite derived specifically from the (1R,4R)-enantiomeric form of sertraline. The metabolic conversion is catalyzed primarily by cytochrome P450 enzymes, with CYP2B6, CYP3A4, CYP2C19, and CYP2D6 identified as contributing isoforms [6]. This enzymatic transformation involves oxidative N-demethylation, wherein the methyl group attached to the nitrogen atom is removed, resulting in a secondary amine structure. The reaction occurs extensively in the liver, with sertraline undergoing substantial first-pass metabolism after oral administration.
The formation kinetics of this metabolite are complex due to the involvement of multiple metabolic pathways. Unlike drugs metabolized predominantly by a single enzyme, sertraline's N-demethylation exhibits polymorphic characteristics influenced by several genetic factors. Research indicates that at therapeutic sertraline concentrations, CYP2B6 and CYP2D6 play particularly prominent roles in the initial demethylation step [6]. This multi-enzyme involvement contributes to the substantial interindividual variability observed in plasma concentrations of both sertraline and its metabolites.
Pharmacological Activity: Despite its structural similarity to sertraline, (1R,4R)-N-Desmethyl Sertraline Hydrochloride exhibits significantly reduced potency as a serotonin reuptake inhibitor. Research-grade analysis indicates this metabolite possesses only 5-10% of the parent drug's activity at the serotonin transporter protein [1] [3]. This diminished activity is attributed to the loss of the methyl group and the specific (1R,4R) configuration, which together reduce binding affinity to the target site.
Pharmacokinetic Profile: The metabolite demonstrates notably different kinetic properties compared to sertraline. While sertraline itself has a half-life of approximately 24-32 hours, the desmethyl metabolites exhibit substantially longer half-lives ranging from 56-120 hours [6]. This kinetic discrepancy arises from differences in protein binding and subsequent metabolic clearance pathways. The extended half-life contributes to accumulation potential during chronic sertraline therapy, though the clinical significance is mitigated by the metabolite's lower pharmacological activity.
Analytical Detection: In pharmacokinetic studies, (1R,4R)-N-Desmethyl Sertraline can be detected alongside its stereoisomeric counterpart in plasma samples using chiral separation techniques. The metabolite typically reaches peak plasma concentrations approximately 8-10 hours following sertraline administration [6]. Its concentrations often exceed those of the parent drug in steady-state conditions due to the cumulative effect of the prolonged half-life.
Table 2: Comparative Pharmacokinetic Properties of Sertraline and Its Metabolite
Parameter | Sertraline | (1R,4R)-N-Desmethyl Sertraline |
---|---|---|
Primary Metabolic Pathway | N-demethylation via CYP2B6/CYP3A4 | Further oxidation and conjugation |
Metabolizing Enzymes | CYP2B6, CYP3A4, CYP2C19, CYP2D6 | Phase II enzymes |
Time to Peak Concentration (Tmax) | 4-10 hours | 8-10 hours |
Elimination Half-life (T½) | 24-32 hours | 56-120 hours |
Protein Binding | ~98.5% | Similar high binding |
Relative Pharmacological Activity | 100% (reference) | 5-10% |
The identification and characterization of (1R,4R)-N-Desmethyl Sertraline Hydrochloride parallels the development timeline of sertraline itself, which received FDA approval in 1991 after extensive research by Pfizer scientists [4]. The 1984 publication by Welch et al. first documented the structure-activity relationships of sertraline derivatives, establishing the importance of stereochemistry in their pharmacological profiles [8]. This foundational work highlighted how subtle molecular variations, including N-demethylation and chiral configuration, substantially influenced monoamine reuptake inhibition.
The recognition of stereospecific metabolism gained prominence throughout the 1990s as analytical techniques advanced. Chiral chromatography and stereoselective assays enabled researchers to distinguish between enantiomeric metabolites that were previously measured collectively as "desmethylsertraline" [9]. This analytical evolution revealed significant differences in the formation rates and clearance pathways between (1S,4S) and (1R,4R) desmethyl metabolites, fundamentally changing how the scientific community understood sertraline's metabolic fate.
Regulatory Science Implications: The characterization of individual stereoisomeric metabolites represented a broader shift in regulatory approaches to drug metabolism. By the early 2000s, agencies including the FDA began emphasizing stereoselective analyses in drug development, recognizing that individual enantiomers could exhibit distinct pharmacokinetic and pharmacodynamic properties. This regulatory evolution increased the importance of reference standards like (1R,4R)-N-Desmethyl Sertraline Hydrochloride for precise analytical method development and validation [9].
Industrial Research Applications: The commercial availability of high-purity (1R,4R)-N-Desmethyl Sertraline Hydrochloride (documented since at least 2007) facilitated specialized research into stereoselective metabolism [9]. Its use as a reference standard has been essential for:
Table 3: Key Historical Milestones for Sertraline Metabolite Research
Year | Development | Significance |
---|---|---|
1984 | Welch et al. publish structure-activity relationships of sertraline derivatives [8] | Established stereochemical importance in pharmacological activity |
1991 | FDA approval of sertraline (Zoloft®) [4] | Enabled clinical pharmacokinetic studies in humans |
Mid-1990s | Advancement in chiral separation techniques | Enabled resolution and quantification of individual stereoisomeric metabolites |
Early 2000s | Commercial availability of stereochemically pure metabolite standards [9] | Facilitated precise analytical method development |
2010s | Recognition of CYP polymorphism effects on stereoselective metabolism [6] | Informed personalized medicine approaches to antidepressant therapy |